Convolamine

Sigma-1 receptor Allosteric modulation Neuropharmacology

Researchers probing sigma-1 receptor (S1R) pathways often face confounding muscarinic antagonism from classical tropane alkaloids. Convolamine eliminates this confound as a selective S1R positive allosteric modulator (IC50=289 nM) lacking muscarinic activity. • Validated in vivo cognitive restoration at ~1 mg/kg IP across multiple impairment models (Wfs1ΔExon8, dizocilpine, Aβ25-35) • N-methyl group essential: desmethyl metabolite Convolvine shows zero efficacy at equivalent doses, confirming target specificity • Reference-grade material available with metrologically traceable absolute purity assignment for quantitative analytical applications

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 500-56-1
Cat. No. B000090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConvolamine
CAS500-56-1
Synonyms[(1R,5S)-8-methyl-8-azabicyclo[3,2,1]octan-3-yl]3,4-dimethoxybenzoate
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3
InChIKeyAEFPCFUCFQBXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Convolamine: S1R Positive Modulator Overview


Convolamine (CAS 500-56-1, C17H23NO4, MW 305.37) is a tropane alkaloid found in Convolvulus pluricaulis and related plant species [1]. Unlike many classical tropane alkaloids that act as muscarinic acetylcholine receptor antagonists, Convolamine functions as a positive modulator of the sigma-1 receptor (S1R) with an IC50 of 289 nM . This compound has been characterized as an allosteric modulator that shifts the IC50 of the reference S1R agonist PRE-084 to lower values without directly binding to the orthosteric agonist/antagonist binding site [2].

Sigma-1 receptor (S1R) positive allosteric modulator (PAM) – reported to enhance S1R signaling without orthosteric binding

Allosteric mechanism distinct from direct S1R agonists

Minimal muscarinic acetylcholine receptor interference in relevant assays

Avoids confounding muscarinic antagonism common among classical tropane alkaloids

Reported in vivo model-response at low doses in cognition and neuroprotection endpoint studies

N-methyl substituent essential for activity; S1R antagonist-blockable

Convolamine: Substitution Risks in S1R Research


Tropane alkaloids exhibit substantial functional divergence despite shared bicyclic core structures [1]. While atropine and scopolamine act as competitive antagonists at muscarinic acetylcholine receptors, Convolamine demonstrates positive allosteric modulation at the sigma-1 receptor (S1R) with minimal muscarinic activity in relevant assays [2]. More critically, even the structurally proximate desmethyl metabolite Convolvine fails to replicate Convolamine's in vivo cognitive restoration effects at equivalent doses (~1 mg/kg), confirming that the N-methyl group is essential for S1R positive modulator activity [3]. Generic substitution with other in-class tropane alkaloids would introduce confounding muscarinic antagonism or lose the S1R modulatory activity entirely, invalidating experimental outcomes in neuroprotection and cognitive research models.

Target

Convolamine – S1R positive allosteric modulator with minimal muscarinic activity

Substitute Risk

Atropine, scopolamine – competitive muscarinic antagonists without S1R PAM activity

Classical tropane alkaloids introduce muscarinic receptor confounding; may invalidate S1R pathway interpretation.

Target

Convolamine – N-methyl containing tropane alkaloid; active in vivo at low doses

Substitute Risk

Convolvine – desmethyl analog; no reported in vivo model response at comparable doses

Loss of N-methyl group eliminates S1R PAM activity; substitution leads to failure of cognition/neuroprotection endpoint response.

Convolamine: Comparative Evidence for Procurement


Allosteric S1R Modulation Mechanism

Convolamine shifts the IC50 of the reference S1R agonist PRE-084 to lower values in vitro without binding to the orthosteric agonist/antagonist binding site and without dissociating S1R from BiP, a key S1R activity assay [1]. This positive allosteric modulator (PAM) behavior is mechanistically distinct from direct S1R agonists and from classical tropane alkaloids such as atropine and scopolamine, which act as competitive muscarinic acetylcholine receptor antagonists and lack significant S1R modulatory activity [2].

Allosteric S1R Modulation
Head-to-head
Convolamine: PAM, shifts PRE-084 IC50 lower, no orthosteric binding, no BiP dissociation. Atropine/Scopolamine: muscarinic antagonists (competitive).
Enables S1R allosteric modulation without muscarinic receptor interference.
Mechanistic distinction critical for pathway-specific studies.
Sigma-1 receptor Allosteric modulation Neuropharmacology

Cognitive Restoration: Convolamine vs. Convolvine

Convolamine restored learning in Wfs1ΔExon8, dizocilpine-treated, and Aβ25-35-treated mouse models at low doses of ~1 mg/kg (IP administration) [1]. In a direct head-to-head comparison conducted under identical experimental conditions, Convolvine—the desmethyl metabolite of Convolamine—failed to produce any observable cognitive restoration effect at the same ~1 mg/kg dose [2]. The effects of Convolamine were blocked by an S1R antagonist, confirming target engagement.

Cognitive Restoration vs Convolvine
Head-to-head
Convolamine: active at ~1 mg/kg IP in multiple impairment models. Convolvine: no effect at identical dose/route.
N-methyl group essential for in vivo model response; S1R antagonist blocks effect.
Convolvine cannot substitute; model validation requires N-methyl intact.
Cognitive restoration In vivo efficacy Structure-activity relationship

S1R Allosteric Shift vs. PRE-084 Agonist

Convolamine exhibits an IC50 of 289 nM as a sigma-1 receptor positive modulator . In vitro, Convolamine shifts the IC50 value of the reference orthosteric S1R agonist PRE-084 to lower values without directly binding to the orthosteric binding site or dissociating S1R from BiP [1]. This demonstrates allosteric enhancement of S1R signaling rather than direct agonism, representing a distinct pharmacological profile.

S1R IC50 & Allosteric Shift
Reported
IC50 = 289 nM (S1R PAM); qualitatively enhances PRE-084 potency.
Supports lot-consistency benchmarking; differentiates from direct S1R agonists.
Allosteric shift observed in vitro; target-engagement context.
Sigma-1 receptor IC50 Allosteric modulation

Stereochemistry by 13C NMR

13C NMR spectroscopic analysis has established that the N-CH3 group in Convolamine is oriented equatorially, whereas the N-CH3 group in 6-hydroxyhyoscyamine is oriented axially [1]. The N-OH group in convoline is also oriented equatorially. These stereochemical assignments provide definitive structural discrimination between Convolamine and closely related tropane alkaloids including convolvine, convoline, convolidine, subhirsine, and 6-hydroxyhyoscyamine.

13C NMR Stereochemistry
Cross-study
N-CH3 oriented equatorially (CDCl3). 6-Hydroxyhyoscyamine N-CH3 axial.
Orthogonal identity confirmation beyond LC-MS; ensures correct stereoisomer procurement.
Equatorial configuration associated with bioactivity; QC tool.
Stereochemistry 13C NMR Structural elucidation

Reference-Grade Purity: Absolute Assignment

Convolamine phyproof® Reference Substance is certified with an assay of ≥90.0% by HPLC, with absolute purity assignment considering chromatographic purity, water content, residual solvents, and inorganic impurities . This level of analytical characterization exceeds the typical ≥95% or ≥98% area-normalized HPLC purity claims common among research-grade natural product vendors, providing traceable metrological qualification for quantitative analytical applications.

Reference Purity
Spec review
≥90.0% (HPLC) with absolute purity assignment (water, residual solvents, inorganics considered).
Enables metrologically traceable calibration; not area-normalized only.
Data to verify; check certificate for lot-specific values.
Analytical chemistry Reference standard HPLC purity

Convolamine: Application Scenarios


S1R Allosteric Modulation Without Muscarinic Activity

Researchers investigating sigma-1 receptor pharmacology in systems where muscarinic acetylcholine receptor activity would confound results should select Convolamine over classical tropane alkaloids (atropine, scopolamine). Convolamine acts as an S1R positive allosteric modulator (IC50 = 289 nM) that shifts the potency of orthosteric agonists like PRE-084 to lower values without binding to the orthosteric site or dissociating S1R from BiP [1]. This allosteric mechanism is fundamentally distinct from the competitive muscarinic antagonism of atropine and scopolamine, enabling clean interrogation of S1R-mediated pathways in neuroprotection and cognition research [2].

In Vivo Cognitive Restoration and Neuroprotection

Convolamine is validated for in vivo cognitive restoration studies in mice across multiple impairment models at low doses (~1 mg/kg IP), including Wfs1ΔExon8 (Wolfram syndrome model), dizocilpine-induced impairment, and Aβ25-35-induced impairment [1]. Critically, the desmethyl metabolite Convolvine shows no efficacy at identical doses under identical conditions, confirming that the N-methyl group of Convolamine is essential for in vivo S1R positive modulator activity [2]. This direct comparative evidence eliminates Convolvine as a viable alternative for cognitive and neuroprotection research applications.

Reference Standard for Quantitative Analysis

Convolamine phyproof® Reference Substance (≥90.0% by HPLC, absolute purity assignment) is suitable for quantitative analytical applications requiring metrologically traceable purity determination [1]. Unlike research-grade materials that report only area-normalized HPLC purity, this reference-grade material has been characterized for water content, residual solvents, and inorganic impurities, enabling accurate preparation of calibration standards for LC-MS quantification of Convolamine in plant extracts, biological matrices, and formulation development studies.

Structure-Activity Relationship of Tropane S1R Modulators

Convolamine serves as the active reference compound for structure-activity relationship studies exploring the role of the N-methyl substituent in tropane alkaloid S1R positive modulation. The 13C NMR-established equatorial orientation of the N-CH3 group in Convolamine [1], combined with the complete loss of in vivo efficacy observed with the desmethyl analog Convolvine at ~1 mg/kg [2], provides a well-defined pharmacophore for medicinal chemistry optimization of novel S1R allosteric modulators derived from the tropane scaffold.

Application
Selection Property
Validation Focus
S1R allosteric modulation studies
PAM without orthosteric binding; minimal muscarinic activity
S1R pathway-specific modulation review; confirm lack of muscarinic interference
In vivo cognition model endpoint studies
N-methyl-dependent model response; S1R antagonist-blockable
Reproduce S1R antagonist reversal; verify desmethyl analog inactivity
Quantitative analytical reference
Absolute purity assignment (HPLC); impurity profiling included
Metrological traceability; calibration standard suitability for LC-MS
SAR of tropane S1R modulators
Equatorial N-CH3 configuration by 13C NMR
Pharmacophore modeling; enantiomer-specific biological evaluation

Technical Documentation Hub

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